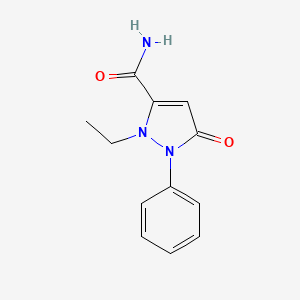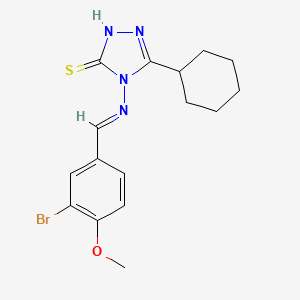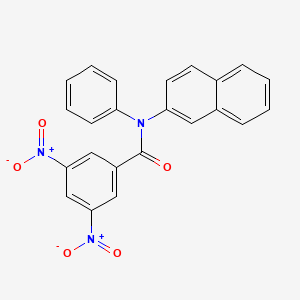![molecular formula C22H17ClN4O B11965919 2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: 2-(3-Chloroanilino)pyrido[1,2-a]pyrimidin-4-one and benzaldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: 2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions.
-
Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
- Reactants: 2-aminopyridine and an appropriate aldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: Pyrido[1,2-a]pyrimidin-4-one.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylimino methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
科学的研究の応用
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one has been extensively studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. This compound has shown significant inhibitory activity against CDK1 and CDK2, making it a potential candidate for anticancer drug development .
Additionally, the compound has been investigated for its antibacterial and antifungal properties. It has demonstrated moderate activity against various bacterial and fungal strains, suggesting its potential use in antimicrobial therapies .
作用機序
The mechanism of action of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and CDK2, which are key regulators of the G1/S and G2/M phases of the cell cycle .
類似化合物との比較
Similar Compounds
Roscovitine: A well-known CDK inhibitor with a purine core structure.
Olomoucine: Another CDK inhibitor with a similar mechanism of action.
Purvalanol: A potent CDK inhibitor with a different core structure but similar inhibitory activity.
Uniqueness
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core, which provides distinct binding properties and selectivity towards CDKs compared to other inhibitors like roscovitine and olomoucine . Its structural modifications, such as the 3-chloroanilino and phenylimino methyl groups, enhance its inhibitory activity and specificity .
特性
分子式 |
C22H17ClN4O |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
2-(3-chloroanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(27)28)14-24-17-9-3-2-4-10-17/h2-14,25H,1H3 |
InChIキー |
WGRNDRDFHYJIMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)

![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)



![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)

